molecular formula C7H13BrO B2559416 4-Bromo-2,2-dimethylpent-4-en-1-ol CAS No. 1839069-48-5

4-Bromo-2,2-dimethylpent-4-en-1-ol

Cat. No.: B2559416
CAS No.: 1839069-48-5
M. Wt: 193.084
InChI Key: UDXMWZIORWAMMF-UHFFFAOYSA-N
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Description

4-Bromo-2,2-dimethylpent-4-en-1-ol is a halogenated organic compound with the molecular formula C7H13BrO It is characterized by the presence of a bromine atom, a hydroxyl group, and a double bond within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2,2-dimethylpent-4-en-1-ol typically involves the bromination of 2,2-dimethylpent-4-en-1-ol. This reaction can be carried out using bromine (Br2) in the presence of a solvent such as dichloromethane (CH2Cl2) under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2,2-dimethylpent-4-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound using oxidizing agents such as pyridinium chlorochromate (PCC).

    Reduction: The double bond can be reduced to form a saturated compound using hydrogenation catalysts like palladium on carbon (Pd/C).

    Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions (OH-) or amines (NH2), under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane (CH2Cl2).

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydroxide (NaOH) in aqueous solution or amines in organic solvents.

Major Products Formed:

    Oxidation: 4-Bromo-2,2-dimethylpent-4-en-1-one.

    Reduction: 4-Bromo-2,2-dimethylpentan-1-ol.

    Substitution: 4-Hydroxy-2,2-dimethylpent-4-en-1-ol or 4-Amino-2,2-dimethylpent-4-en-1-ol.

Scientific Research Applications

4-Bromo-2,2-dimethylpent-4-en-1-ol is utilized in various scientific research applications, including:

    Organic Synthesis: As an intermediate in the synthesis of complex organic molecules.

    Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.

    Material Science: Used in the preparation of specialized polymers and materials with unique properties.

    Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.

Mechanism of Action

The mechanism of action of 4-Bromo-2,2-dimethylpent-4-en-1-ol involves its interaction with specific molecular targets and pathways. The bromine atom and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles, leading to the formation of new compounds with different biological or chemical properties.

Comparison with Similar Compounds

    4-Chloro-2,2-dimethylpent-4-en-1-ol: Similar structure but with a chlorine atom instead of bromine.

    2,2-Dimethylpent-4-en-1-ol: Lacks the halogen atom, resulting in different reactivity.

    4-Bromo-2,2-dimethylpentan-1-ol: Saturated analog without the double bond.

Uniqueness: 4-Bromo-2,2-dimethylpent-4-en-1-ol is unique due to the presence of both a bromine atom and a double bond, which confer distinct reactivity and potential applications compared to its analogs. The combination of these functional groups allows for versatile chemical transformations and the synthesis of a wide range of derivatives.

Properties

IUPAC Name

4-bromo-2,2-dimethylpent-4-en-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13BrO/c1-6(8)4-7(2,3)5-9/h9H,1,4-5H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDXMWZIORWAMMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC(=C)Br)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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